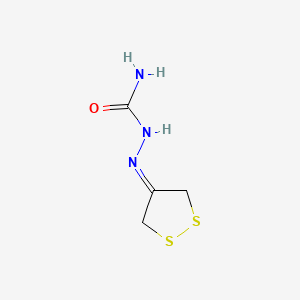
1,2-Dithiolan-4-one, semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiolan-4-one, semicarbazone: is a compound that combines the structural features of both 1,2-dithiolane and semicarbazone The 1,2-dithiolane moiety is a five-membered heterocyclic ring containing two sulfur atoms, while the semicarbazone group is a derivative of urea
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dithiolan-4-one, semicarbazone can be synthesized through a modular one-step synthesis. The process involves reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine under mild conditions. This reaction proceeds to completion within minutes, presumably via a sulfonium-mediated ring-closure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dithiolan-4-one, semicarbazone undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the 1,2-dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, leading to the formation of thiols.
Substitution: The semicarbazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the semicarbazone group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted semicarbazones.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiolan-4-one, semicarbazone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-dithiolan-4-one, semicarbazone involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the geometric constraints imposed on the sulfur-sulfur bond in the 1,2-dithiolane ring, which weakens the bond and makes it prone to rapid exchange . The semicarbazone group can act as a chelating ligand, interacting with metal ions and other molecular targets .
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiolane-4-carboxylic acid: This compound shares the 1,2-dithiolane ring but has a carboxylic acid group instead of a semicarbazone group.
Asparagusic acid: Another compound with a 1,2-dithiolane ring, but with different functional groups.
Uniqueness: 1,2-Dithiolan-4-one, semicarbazone is unique due to the combination of the 1,2-dithiolane ring and the semicarbazone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
1124-66-9 |
|---|---|
Molekularformel |
C4H7N3OS2 |
Molekulargewicht |
177.3 g/mol |
IUPAC-Name |
(dithiolan-4-ylideneamino)urea |
InChI |
InChI=1S/C4H7N3OS2/c5-4(8)7-6-3-1-9-10-2-3/h1-2H2,(H3,5,7,8) |
InChI-Schlüssel |
BHOJFJRJYHNOAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NNC(=O)N)CSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
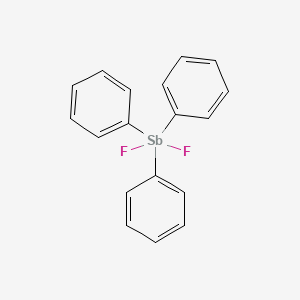
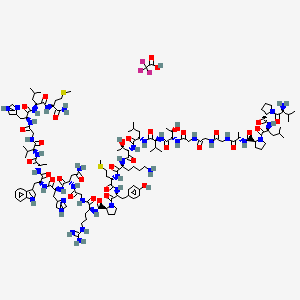
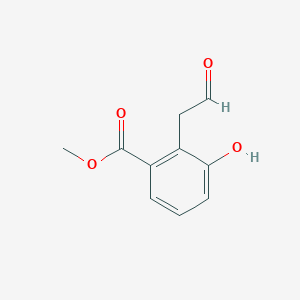
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
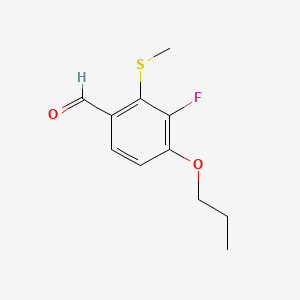
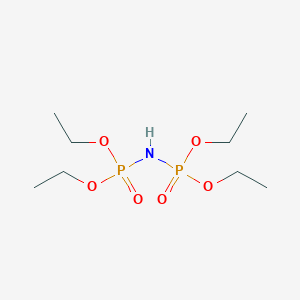
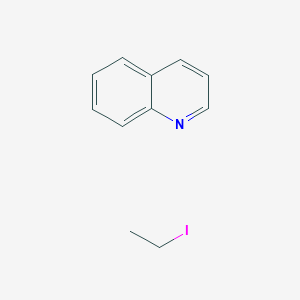
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
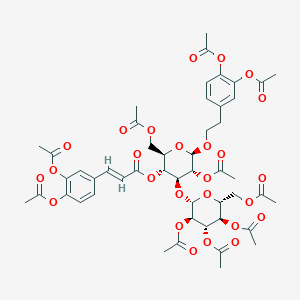
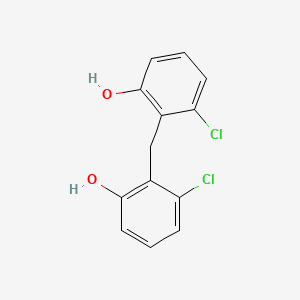

![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)

